N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-phenylpropanamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-phenylpropanamide is a structurally complex benzoxazepin derivative characterized by a fused benzoxazepin core substituted with dimethyl, propyl, and phenylpropanamide moieties. The compound’s unique substitution pattern—specifically the 3-phenylpropanamide side chain and the 5-propyl group—may enhance its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to simpler analogs.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-4-14-25-19-15-18(11-12-20(19)28-16-23(2,3)22(25)27)24-21(26)13-10-17-8-6-5-7-9-17/h5-9,11-12,15H,4,10,13-14,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOZOTGPCDJGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the propyl and phenylpropanamide groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including hydroxamic acids, benzodiazepines, and substituted phenylpropanamides. Below, we analyze its key similarities and differences with representative analogs.
Structural Analogues in the Hydroxamic Acid Class
Hydroxamic acids (e.g., compounds 6–10 in ) feature a critical N-hydroxyamide group, which is absent in the target compound. These analogs, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8), exhibit antioxidant activity via radical scavenging (DPPH assay) and metal chelation (ferrozine assay) .
Substituted Phenylpropanamide Derivatives
Compounds like N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (4) and N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (5) share the phenylpropanamide backbone but lack the benzoxazepin core. These compounds demonstrate moderate antioxidant activity (e.g., β-carotene-linoleic acid assay) due to their ability to stabilize lipid peroxidation intermediates .
Heterocyclic Core Modifications
The benzoxazepin core differentiates the target compound from simpler heterocycles like furan-based N-phenyl-2-furohydroxamic acid (11 ). The fused ring system in benzoxazepins increases conformational rigidity, which may enhance binding affinity to proteins with deep hydrophobic pockets. However, the propyl and dimethyl substituents in the target compound could introduce steric clashes absent in smaller analogs like 11 , which shows stronger antioxidant activity due to its planar structure and electron-rich furan ring .
Data Table: Key Properties of Comparable Compounds
Mechanistic and Pharmacokinetic Implications
- Lipophilicity : The target compound’s propyl and dimethyl groups likely increase logP compared to smaller analogs like 8 or 11 , favoring blood-brain barrier penetration but risking solubility limitations.
- Metabolic Stability : The benzoxazepin core may resist oxidative metabolism better than furan or hydroxamate analogs, which are prone to hydrolysis or CYP450-mediated degradation .
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-phenylpropanamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzoxazepine ring system with a phenylpropanamide moiety. Its molecular formula is , and it has a molecular weight of approximately 370.44 g/mol. The unique structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3 |
| Molecular Weight | 370.44 g/mol |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-phenylpropanamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may modulate the activity of certain proteins involved in signaling pathways, which can lead to various therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular responses.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that the compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays indicated significant inhibition of proliferation in breast and lung cancer cell lines.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Animal Models : In vivo studies demonstrated reduced inflammation markers in models of acute and chronic inflammation.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective potential:
- Neurodegenerative Models : Research indicates possible benefits in models of Alzheimer's disease, where it may help mitigate neurodegeneration.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity.
- Anti-inflammatory Study : An animal study assessed the compound's efficacy in reducing paw edema induced by carrageenan. The results indicated a significant reduction in edema compared to control groups.
Q & A
Q. Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility during coupling reactions .
- Temperature : Controlled heating (80–100°C) minimizes side reactions .
Q. Data Contradiction Mitigation :
- Replicate assays across independent labs.
- Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .
Advanced: How can computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs. Focus on hydrogen bonds with the benzoxazepine carbonyl .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess binding free energy .
- QSAR Models : Corolate substituent electronegativity (e.g., trifluoromethyl groups) with activity .
Advanced: How to resolve discrepancies in reported bioactivity data across structurally similar analogs?
Answer:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase panels) and cell-based readouts.
- Structural Analysis : Overlay X-ray structures of analogs to identify critical binding motifs (e.g., propyl vs. ethyl substituents at position 5) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC₅₀ variability .
Basic: What strategies ensure high purity during large-scale synthesis for preclinical studies?
Answer:
- Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and impurity profiles .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?
Answer:
SAR Workflow :
Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., propyl → allyl) or aromatic groups .
Bioactivity Profiling : Test against a panel of cancer cell lines and enzymes.
Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity.
Q. Example SAR Table :
| Analog | R₁ (Position 5) | IC₅₀ (μM, MCF-7) |
|---|---|---|
| Parent | Propyl | 1.2 |
| Analog 1 | Allyl | 0.8 |
| Analog 2 | Ethyl | 2.5 |
Advanced: How are hydrogen-bonding patterns analyzed in crystallographic studies of this compound?
Answer:
- Graph Set Analysis : Use SHELXL to classify hydrogen bonds (e.g., N—H···O motifs) into patterns (e.g., C(4) chains) .
- Thermal Ellipsoids : Assess positional flexibility of the propyl group via anisotropic displacement parameters .
Basic: What solvents and storage conditions prevent degradation of this compound?
Answer:
- Solubility : DMSO (stock solutions), ethanol (dilutions).
- Storage : –20°C under argon; monitor stability via monthly LC-MS .
Advanced: How can researchers investigate metabolic stability and pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
